5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with bromine and chlorine atoms, as well as a thiadiazole ring attached to a fluorobenzylthio group
Preparation Methods
The synthesis of 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the thiadiazole intermediate.
Bromination and Chlorination: The benzamide core is then brominated and chlorinated using bromine and chlorine sources under controlled conditions.
Coupling Reaction: Finally, the thiadiazole derivative is coupled with the brominated and chlorinated benzamide to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring and the fluorobenzylthio group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiadiazole derivatives.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the fluorobenzylthio group play crucial roles in these interactions, potentially affecting various signaling pathways and biological processes.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-chloro-N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include other benzamide derivatives and thiadiazole-containing molecules. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its combination of bromine, chlorine, and fluorobenzylthio substituents, which confer distinct chemical and biological properties.
Some similar compounds include:
- 5-bromo-2-chloro-N-(2-fluorobenzyl)benzamide
- 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClFN3OS2/c17-10-5-6-12(18)11(7-10)14(23)20-15-21-22-16(25-15)24-8-9-3-1-2-4-13(9)19/h1-7H,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLINQYMRPTZOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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